molecular formula C10H20NNaO4S B14503419 n-Amyl-N-butylsulfonylcarbamate, sodium salt CAS No. 63884-88-8

n-Amyl-N-butylsulfonylcarbamate, sodium salt

Cat. No.: B14503419
CAS No.: 63884-88-8
M. Wt: 273.33 g/mol
InChI Key: USEDTWOBBJSWCO-UHFFFAOYSA-M
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Description

n-Amyl-N-butylsulfonylcarbamate, sodium salt is a chemical compound that belongs to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. The sodium salt form of n-Amyl-N-butylsulfonylcarbamate is particularly notable for its solubility in water, making it useful in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Amyl-N-butylsulfonylcarbamate, sodium salt typically involves the reaction of n-amylamine with butylsulfonyl chloride to form n-Amyl-N-butylsulfonylcarbamate. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions generally require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Amyl-N-butylsulfonylcarbamate, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various carbamate derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

n-Amyl-N-butylsulfonylcarbamate, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of n-Amyl-N-butylsulfonylcarbamate, sodium salt involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is important in the study of neurological functions and disorders.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate
  • Butyl carbamate

Comparison

Compared to other carbamates, n-Amyl-N-butylsulfonylcarbamate, sodium salt is unique due to its specific sulfonyl group, which imparts distinct chemical properties. For example, the presence of the sulfonyl group enhances its solubility in water and its ability to participate in specific chemical reactions, such as oxidation and reduction. Additionally, its sodium salt form makes it more suitable for use in aqueous environments compared to other carbamates that may be less soluble.

Properties

CAS No.

63884-88-8

Molecular Formula

C10H20NNaO4S

Molecular Weight

273.33 g/mol

IUPAC Name

sodium;butylsulfonyl(pentoxycarbonyl)azanide

InChI

InChI=1S/C10H21NO4S.Na/c1-3-5-7-8-15-10(12)11-16(13,14)9-6-4-2;/h3-9H2,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

USEDTWOBBJSWCO-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC(=O)[N-]S(=O)(=O)CCCC.[Na+]

Origin of Product

United States

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